3-Chloro-2-fluorotoluene

Descripción general

Descripción

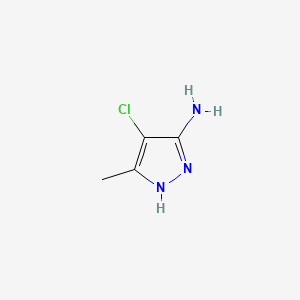

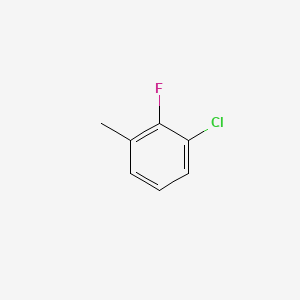

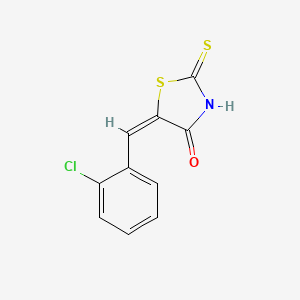

3-Chloro-2-fluorotoluene, also known as 1-Chloro-2-fluoro-3-methylbenzene, is a chemical compound with the molecular formula C7H6ClF . It has an average mass of 144.574 Da and a monoisotopic mass of 144.014206 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluorotoluene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Chloro-2-fluorotoluene has a density of 1.2±0.1 g/cm3, a boiling point of 166.1±20.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol, and the flash point is 54.5±7.3 °C . The index of refraction is 1.502, and the molar refractivity is 36.0±0.3 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación

Molecular Structure and Quantum Chemistry

- Internal Rotation and Nuclear Quadrupole Coupling : A study combined molecular jet Fourier transform microwave spectroscopy and quantum chemistry to investigate 2-Chloro-4-fluorotoluene, a compound structurally related to 3-Chloro-2-fluorotoluene. The study focused on the internal rotation of the methyl group and the chlorine nuclear quadrupole moment coupling its nuclear spin to the rotation of the molecule. The gas phase molecular structure was deduced from experimental rotational constants supplemented with quantum chemistry calculations, providing insights into the fine structure of related chlorofluorotoluenes (Nair et al., 2020).

Chemical Reactions and Catalysis

- Solid Acid Catalysts for Nitration : Fluorotoluenes, including 3-Chloro-2-fluorotoluene, were nitrated regioselectively using solid acid catalysts and nitric acid. This process was highlighted for its regioselective, clean, and environmentally friendly nature, providing an efficient method for modifying such compounds (Maurya et al., 2003).

- High-Pressure and Low-Temperature Polymorphism : The study of fluorotoluene isomers, including compounds related to 3-Chloro-2-fluorotoluene, under high-pressure and low-temperature conditions, revealed different polymorphic forms. This research provides insights into the crystallization processes and polymorphism of chlorofluorotoluenes, which can be critical in designing materials and understanding their properties under different physical conditions (Ridout & Probert, 2013).

Spectroscopy and Molecular Analysis

- Vibronic Emission Spectrum Analysis : Studies involved observing the vibronic emission spectrum of chlorofluorobenzyl radicals, derived from precursors like 3-Chloro-2-fluorotoluene. These analyses help in understanding the electronic transitions and vibrational modes of such compounds, which are important in fields like molecular spectroscopy and chemical analysis (Lee, 2021).

Environmental Chemistry and Greenhouse Gas Analysis

- Emission Trend Response and Abatement Measures : In the context of environmental chemistry, compounds structurally similar to 3-Chloro-2-fluorotoluene are studied for their role and impact as greenhouse gases. This research is crucial for understanding the environmental impact of chemical industries and for developing strategies to mitigate harmful emissions (Miller et al., 2010).

Safety and Hazards

3-Chloro-2-fluorotoluene is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPJOUKIBAEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234177 | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85089-31-2 | |

| Record name | 1-Chloro-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85089-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085089312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C7VU7HAW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

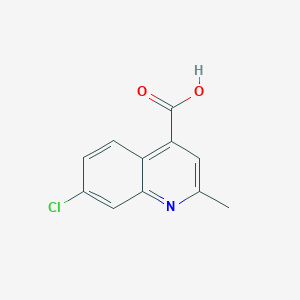

![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)

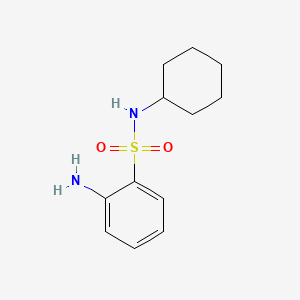

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

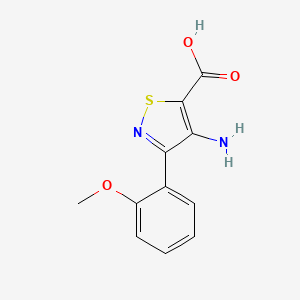

![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

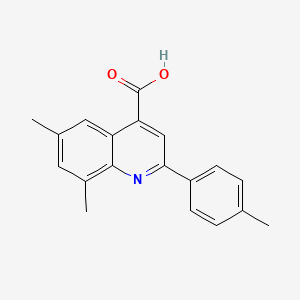

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)